molecular formula C19H17N5O B2706692 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013797-56-2

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2706692
CAS RN: 1013797-56-2
M. Wt: 331.379
InChI Key: JXBMDCBRLYMQJI-UHFFFAOYSA-N
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Description

The compound “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .


Synthesis Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d] imidazol-2-yl)benzenamine via a one-pot three-step procedure . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques .


Molecular Structure Analysis

The structure of the compound was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction . It was further examined by Hirshfeld surface analysis .


Chemical Reactions Analysis

The compound was synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction probably proceeds via the mechanism illustrated in the referenced paper .

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-11-17(24(2)23-12)19(25)20-14-9-7-13(8-10-14)18-21-15-5-3-4-6-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBMDCBRLYMQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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